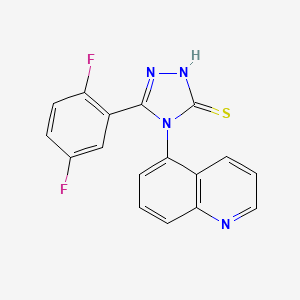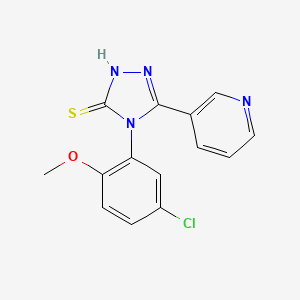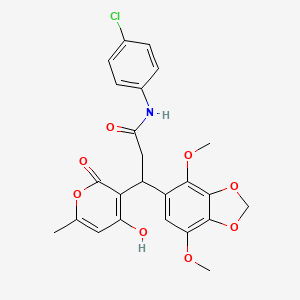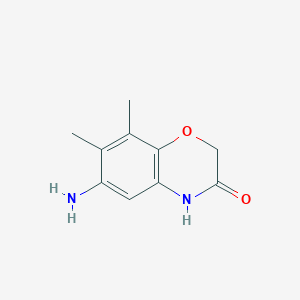![molecular formula C16H27NO B14943773 Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-](/img/structure/B14943773.png)
Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL is an organic compound that belongs to the class of adamantane derivatives It is characterized by the presence of a cyclohexylamino group attached to the adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL typically involves the reaction of adamantanone with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction .
Industrial Production Methods
Industrial production of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted adamantane compounds .
Aplicaciones Científicas De Investigación
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, leading to various physiological effects. The compound may also influence cellular pathways by modulating enzyme activities and signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features but lacking the adamantane core.
Adamantanone: An adamantane derivative without the cyclohexylamino group.
4-(Cyclohexylamino)butan-1-ol: A compound with a similar amino group but different carbon backbone.
Uniqueness
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL is unique due to the combination of the adamantane core and the cyclohexylamino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H27NO |
|---|---|
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
4-(cyclohexylamino)adamantan-1-ol |
InChI |
InChI=1S/C16H27NO/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14/h11-15,17-18H,1-10H2 |
Clave InChI |
ZOYWVRYFHBNIDA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2C3CC4CC2CC(C4)(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
![4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)
![ethyl 6-amino-5-cyano-13-(4-methoxyphenyl)-11-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943709.png)

![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943728.png)
![methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B14943730.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B14943734.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943736.png)

![4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14943748.png)
![[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B14943757.png)

